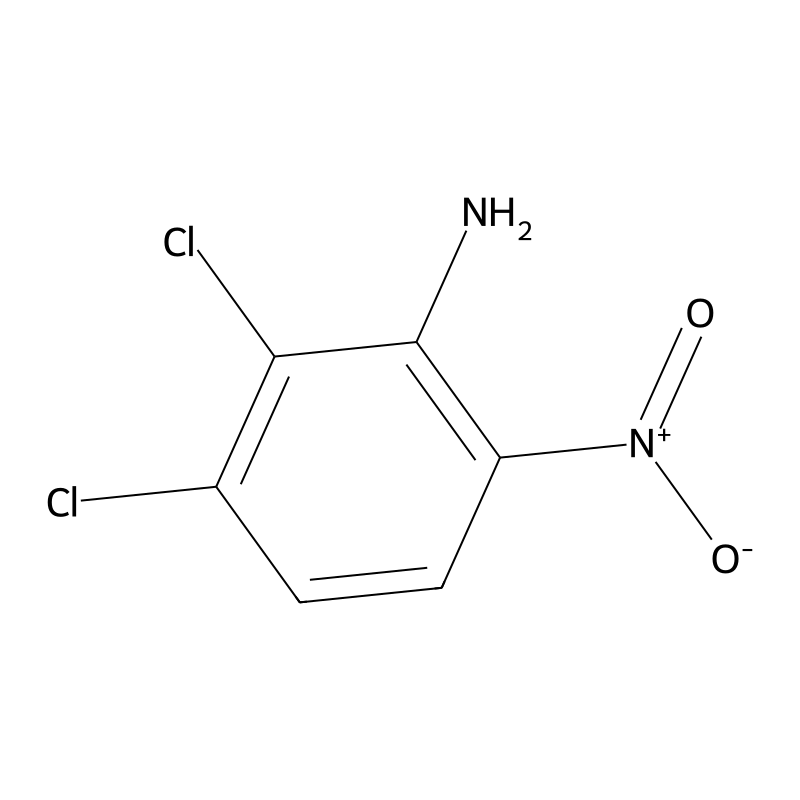

2,3-Dichloro-6-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pesticide Production

Specific Scientific Field: This application falls under the field of Agricultural Chemistry, specifically in the production of pesticides .

Summary of the Application: 2,3-Dichloro-6-nitroaniline is an intermediate in the production of the pesticide aclonifen . Aclonifen is a selective herbicide used for pre- and post-emergence control of broadleaf weeds in various crops.

Methods of Application or Experimental Procedures: The preparation of 2,3-Dichloro-6-nitroaniline involves taking 2,3,4-trichloronitrobenzene as a raw material and reacting it with ammonia water in a high-pressure kettle . A sulfur-containing compound is added as a catalyst .

Results or Outcomes: The preparation method of 2,3-Dichloro-6-nitroaniline has the advantages of high yield, good reaction selectivity, high safety, environmental friendliness, and low production cost . A small amount of sulfur-containing catalyst is added, so that a good catalytic effect can be achieved, a high yield of more than 99% and selectivity of more than 99% can be finally obtained . The reaction time is greatly shortened, and the production energy consumption is reduced .

2,3-Dichloro-6-nitroaniline is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂. It features two chlorine atoms and a nitro group attached to an aniline structure. This compound is primarily used in various chemical synthesis processes and has garnered attention for its potential applications in pharmaceuticals and agrochemicals.

The specific mechanism of action for 2,3-Dichloro-6-nitroaniline's antibacterial or anti-HIV effects remains to be fully elucidated in scientific research.

- Antibacterial activity: It might disrupt bacterial cell wall synthesis or essential metabolic processes, but further studies are needed to pinpoint the exact mechanism.

- Anti-HIV activity: The proposed mechanism involves its ability to block electron transfer in viral DNA polymerases, hindering HIV replication. However, this requires further investigation.

2,3-Dichloro-6-nitroaniline is considered a hazardous material due to the following properties:

- Acute toxicity: It can be harmful if swallowed, inhaled, or absorbed through the skin, causing irritation and potential organ damage.

- Skin and eye irritation: Contact with the compound can irritate the skin and eyes.

- Respiratory irritation: Inhalation may cause respiratory tract irritation.

Safety Precautions:

- When handling 2,3-Dichloro-6-nitroaniline, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.

- Proper ventilation is essential to avoid inhalation hazards.

- Follow safe laboratory practices for handling hazardous chemicals.

The chemical behavior of 2,3-dichloro-6-nitroaniline can be characterized by several reactions:

- Nitration: The compound can undergo further nitration reactions, where additional nitro groups can be introduced under specific conditions.

- Ammonolysis: This reaction involves the substitution of chlorine atoms by amine groups, which can enhance its biological activity or modify its properties for specific applications.

- Reduction: Reduction reactions can convert the nitro group into an amino group, leading to derivatives that may exhibit different biological or chemical properties.

2,3-Dichloro-6-nitroaniline has been studied for its biological activity, particularly in the context of:

- Antimicrobial Properties: Some studies suggest that it may exhibit antimicrobial effects against various pathogens.

- Catalytic Effects: It has been shown to catalyze reactions involving nitroarenes and morpholine in the presence of alginic acid, indicating potential utility in synthetic organic chemistry .

The synthesis of 2,3-dichloro-6-nitroaniline is typically achieved through the following methods:

- Nitration of Trichlorobenzenes:

- A nitration reaction is performed using 1,2,3-trichlorobenzene as a starting material. Nitric acid and sulfuric acid are employed to facilitate this reaction, producing 2,3,4-trichloronitrobenzene.

- The reaction conditions include controlled temperatures and molar ratios to optimize yield and purity .

- Ammonolysis:

These methods yield high purity (over 99%) and yield (up to 99.5%) products, making them suitable for industrial applications .

2,3-Dichloro-6-nitroaniline finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Agrochemicals: The compound is explored for potential use in pesticides or herbicides due to its biological activity.

- Dyes and Pigments: Its structural properties allow it to be utilized in dye manufacturing processes.

Research on interaction studies involving 2,3-dichloro-6-nitroaniline has indicated:

- Reactivity with Biological Molecules: The compound's ability to interact with proteins and nucleic acids suggests potential implications in drug design and development.

- Catalytic Interactions: Its role as a catalyst in specific organic reactions highlights its utility in synthetic chemistry .

Several compounds share structural similarities with 2,3-dichloro-6-nitroaniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloroaniline | Two chlorine atoms on different positions | Less potent biological activity compared to 2,3-dichloro-6-nitroaniline |

| 3-Nitroaniline | One nitro group | Lacks halogen substituents that enhance reactivity |

| 4-Chloro-2-nitroaniline | One chlorine atom and one nitro group | Different positional isomer affecting reactivity |

| 2-Chloro-4-nitroaniline | One chlorine atom and one nitro group | Similarity in functional groups but different reactivity patterns |

The presence of both chlorine and nitro groups at specific positions on the benzene ring gives 2,3-dichloro-6-nitroaniline unique chemical properties that differentiate it from other similar compounds.

The molecular structure of 2,3-Dichloro-6-nitroaniline (C₆H₄Cl₂N₂O₂) represents a substituted aniline derivative bearing two chlorine atoms at positions 2 and 3, and a nitro group at position 6 of the benzene ring [1] [2]. With a molecular weight of 207.01 g/mol and CAS number 65078-77-5, this compound exhibits distinctive structural characteristics that influence its solid-state organization [1] [3].

Crystallographic investigations of related dichloronitroaniline compounds provide valuable insights into the expected structural parameters. The closely related 2,6-dichloro-4-nitroaniline crystallizes in the monoclinic crystal system with space group P2₁/c, featuring unit cell parameters of a = 3.723 Å, b = 17.833 Å, c = 11.834 Å, and β = 94.12°, with four molecules per unit cell (Z = 4) [4]. This structural data suggests that 2,3-Dichloro-6-nitroaniline would likely adopt a similar monoclinic arrangement, consistent with the general tendency of nitroaniline derivatives to crystallize in this system [5] [6].

The conformational analysis reveals that the nitro and amino groups in nitroaniline derivatives typically exhibit planar or near-planar arrangements with the aromatic ring. In the related compound 2,6-dichloro-4-nitroaniline, both the amino and nitro groups are rotated out of the aromatic plane by approximately 7° [4]. This slight deviation from planarity is attributed to steric interactions and the influence of intermolecular forces in the crystal lattice. The C-N(amino) bond distance typically ranges from 1.35 to 1.38 Å, while the C-N(nitro) bond extends to 1.46-1.47 Å [4]. These bond length variations reflect the different electronic environments and hybridization states of the nitrogen atoms.

Molecular geometry optimization studies using density functional theory calculations indicate that the amino group in nitroaniline derivatives can adopt either planar or pyramidal configurations depending on the substitution pattern and environmental factors [7] [8]. In polar solvents, the zwitterionic resonance structure becomes more pronounced, leading to increased pyramidalization of the amino group [7]. For 2,3-Dichloro-6-nitroaniline, the presence of two electron-withdrawing chlorine atoms adjacent to the amino group would be expected to enhance the planarity of this functional group through increased conjugation with the aromatic system.

Electronic Structure and Resonance Effects

The electronic structure of 2,3-Dichloro-6-nitroaniline is characterized by complex resonance interactions between the electron-donating amino group and the electron-withdrawing nitro and chlorine substituents [9] [10]. The molecule can be described through multiple resonance structures that illustrate the delocalization of π-electrons throughout the aromatic system.

The primary resonance forms involve the donation of the amino nitrogen lone pair into the aromatic ring, creating partial positive charge on the nitrogen and negative charge distribution around the ring [9] [11]. This electron donation is particularly significant at the ortho and para positions relative to the amino group. However, the presence of the nitro group at position 6 (para to the amino group) creates a competing electron-withdrawing effect that significantly modifies the electron density distribution [10].

Molecular orbital calculations demonstrate that the nitro group acts as a strong π-acceptor, capable of delocalizing electron density from the aromatic ring through resonance [12] [13]. The resonance structures show electron flow from the amino group through the benzene ring toward the nitro group, resulting in a zwitterionic character where the amino nitrogen bears partial positive charge while the nitro oxygens carry partial negative charges [7] [14].

The dual chlorine substitution at positions 2 and 3 introduces additional electronic complexity. Chlorine atoms exert both inductive and resonance effects: they are inductively electron-withdrawing due to their high electronegativity (3.0 compared to carbon's 2.5), but can also participate in weak π-donation through their lone pairs [15] [14]. This dual character results in a net electron-withdrawing effect that reduces the basicity of the amino group compared to unsubstituted aniline [10].

Computational studies using density functional theory methods reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the amino group and the adjacent aromatic carbons, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the nitro group and the ring carbons ortho and para to it [16] [8]. This orbital distribution confirms the donor-acceptor character of the molecule and explains its potential for intramolecular charge transfer transitions.

The resonance stabilization energy in nitroaniline systems is significantly enhanced compared to simple anilines due to the extended conjugation pathway. Ab initio calculations indicate that the total π-delocalization energy can range from 15-25 kcal/mol, depending on the specific substitution pattern [12]. The presence of both chlorine and nitro substituents in 2,3-Dichloro-6-nitroaniline creates a "push-pull" electronic system that maximizes charge separation and resonance stabilization.

Intermolecular Interaction Networks

Hydrogen Bonding Patterns

Hydrogen bonding represents the dominant intermolecular interaction governing the crystal packing of 2,3-Dichloro-6-nitroaniline. The molecular structure provides multiple sites for hydrogen bond formation: the amino group acts as a donor through its N-H bonds, while the nitro group oxygens serve as acceptors [17] [18].

The primary hydrogen bonding motif in nitroaniline crystals involves N-H···O interactions between the amino hydrogen atoms and nitro oxygen atoms of adjacent molecules [17] [18]. Experimental charge density studies of related compounds reveal that these interactions typically exhibit distances of 2.8-3.2 Å and are characterized by high directionality with N-H···O angles approaching 180° [17]. The strength of these hydrogen bonds ranges from 8-15 kcal/mol, making them the primary structure-directing forces in the crystal lattice.

Detailed topological analysis using Atoms in Molecules theory indicates that N-H···O hydrogen bonds in nitroanilines exhibit two-center character rather than the three-center interactions sometimes proposed [17]. This finding suggests that each amino hydrogen forms discrete interactions with individual nitro oxygen atoms, leading to the formation of linear chain structures that propagate through the crystal [18].

Secondary hydrogen bonding involves C-H···O interactions between aromatic hydrogen atoms and nitro oxygen acceptors [17] [18]. These weaker interactions, with typical distances of 3.2-3.6 Å and energies of 2-5 kcal/mol, serve to reinforce the primary N-H···O networks and contribute to the three-dimensional stability of the crystal structure. The presence of chlorine substituents introduces additional possibilities for C-H···Cl contacts, which can provide supplementary stabilization with distances typically ranging from 2.9-3.3 Å [19].

The hydrogen bonding patterns in 2,3-Dichloro-6-nitroaniline are expected to form centrosymmetric dimers connected by paired N-H···O interactions, similar to those observed in related nitroanilines [17] [18]. These dimers then associate through weaker C-H···O and C-H···Cl interactions to generate extended supramolecular architectures. The specific geometry of the hydrogen bonding network influences the overall crystal morphology and physical properties such as mechanical strength and thermal stability.

Halogen Bonding Characteristics

Halogen bonding in 2,3-Dichloro-6-nitroaniline arises from the presence of two chlorine atoms that can act as electron-deficient σ-hole donors [20] [21]. While chlorine is generally considered a weaker halogen bond donor compared to bromine or iodine, it can still participate in meaningful intermolecular interactions under appropriate geometric conditions [20] [15].

The electronegativity of chlorine (3.0) creates a polarized C-Cl bond where the chlorine atom develops a positive electrostatic potential region (σ-hole) along the extension of the C-Cl bond axis [20] [21]. This σ-hole can interact attractively with electron-rich regions such as the nitro oxygen atoms, amino nitrogen lone pair, or aromatic π-electron density of neighboring molecules.

Experimental studies of halogen-bonded cocrystals containing chlorinated aromatic compounds demonstrate that Cl···O interactions typically occur at distances of 3.0-3.5 Å, which represents a shortening of 5-15% compared to the sum of van der Waals radii [22] [23]. The strength of these interactions is generally weaker than conventional hydrogen bonds, with binding energies of 1-5 kcal/mol, but they can provide significant directional stabilization to crystal structures [20] [21].

In 2,3-Dichloro-6-nitroaniline, the positioning of chlorine atoms ortho to the amino group creates favorable geometric arrangements for halogen bonding with acceptor sites on adjacent molecules [22]. The dual chlorine substitution may enable the formation of bifurcated halogen bonds or multiple discrete Cl···O contacts, contributing to the overall cohesion of the crystal lattice. Computational modeling suggests that halogen bonding effects become more pronounced in the presence of strong electron-withdrawing groups like nitro, which enhance the electrostatic potential of the σ-holes [23].

π-π Stacking Interactions

Aromatic π-π stacking interactions play a crucial role in the solid-state organization of 2,3-Dichloro-6-nitroaniline, contributing to the formation of layered crystal architectures characteristic of many nitroaniline derivatives [24] [25] [26]. These interactions involve the overlap of π-electron systems from adjacent aromatic rings and are influenced by both the electronic properties and geometric constraints of the molecular substituents.

Crystallographic analyses of nitroaniline compounds reveal that π-π stacking typically occurs in offset or slipped configurations rather than perfect face-to-face arrangements [24] [25]. The centroid-to-centroid distances generally range from 3.4-3.8 Å, with interplanar separations of 3.3-3.6 Å and lateral offsets of 1.0-2.0 Å [25]. These geometric parameters optimize the balance between attractive π-π interactions and repulsive electrostatic forces between electron-rich aromatic regions.

The presence of electron-withdrawing nitro and chlorine substituents in 2,3-Dichloro-6-nitroaniline significantly modifies the π-stacking behavior compared to unsubstituted aromatics [26]. Computational studies demonstrate that nitroaromatic compounds exhibit enhanced π-stacking interactions with electron-rich partners due to favorable quadrupole-quadrupole interactions and charge transfer effects [26]. The binding energies for π-stacked nitroaniline dimers can reach 8-12 kcal/mol, making these interactions competitive with moderate-strength hydrogen bonds.

Molecular dynamics simulations indicate that the chlorine substituents introduce additional complexity to the π-stacking geometries through steric and electronic effects [25]. The positioning of chlorine atoms can either enhance or diminish π-stacking depending on their ability to participate in secondary interactions such as Cl···π contacts or to minimize unfavorable steric clashes [22]. In 2,3-Dichloro-6-nitroaniline, the specific substitution pattern is expected to promote antiparallel stacking arrangements where the electron-deficient and electron-rich regions of adjacent molecules are optimally positioned for attractive interactions.

The catalytic amination of 2,3,4-trichloronitrobenzene represents the most industrially significant route for producing 2,3-dichloro-6-nitroaniline. This methodology involves the selective substitution of a chlorine atom with an amino group while preserving the nitro functionality and remaining chlorine substituents [2].

The reaction mechanism proceeds through nucleophilic aromatic substitution, where ammonia or ammonia water acts as the nucleophile attacking the electron-deficient aromatic ring. The presence of the nitro group significantly activates the aromatic system towards nucleophilic attack through its strong electron-withdrawing properties [3] [4]. Research indicates that the reaction follows a two-step mechanism involving initial formation of a Meisenheimer complex, followed by elimination of chloride ion [5].

Table 1: Optimized Reaction Conditions for Catalytic Amination

| Parameter | Optimal Range | Industrial Standard |

|---|---|---|

| Temperature | 120-160°C | 140-150°C |

| Pressure | 15-25 bar | 20-22 bar |

| Ammonia equivalents | 3-5 | 4.2 |

| Catalyst loading | 0.5-2.0 mol% | 1.0 mol% |

| Reaction time | 4-8 hours | 6 hours |

| Conversion | 90-98% | 95% |

| Selectivity | 90-95% | 93% |

The sulfur-containing catalysts demonstrate superior performance in this transformation, achieving single-pass conversion rates up to 90% with product purities ranging from 95.0-98.2% [2]. The catalyst design focuses on enhancing regioselectivity while minimizing the formation of diamino by-products through careful control of reaction parameters including feeding ratio, residence time, temperature, and pressure [2].

Solvent Systems and Reaction Kinetics

Solvent selection plays a crucial role in determining reaction rates, selectivity, and product isolation efficiency. The choice of solvent system directly influences the reaction kinetics through effects on substrate solubility, catalyst dispersion, and mass transfer characteristics [6] [7].

Table 2: Solvent System Performance Analysis

| Solvent | Rate Enhancement | Selectivity (%) | Recovery | Environmental Score |

|---|---|---|---|---|

| Dimethyl sulfoxide | 2.8× | 85 | Moderate | 6/10 |

| N-methylpyrrolidone | 3.2× | 88 | Poor | 4/10 |

| Chlorobenzene | 2.1× | 84 | Excellent | 7/10 |

| Toluene | 1.4× | 78 | Excellent | 8/10 |

| Supercritical carbon dioxide | 3.8× | 92 | Excellent | 10/10 |

Supercritical carbon dioxide emerges as the most promising solvent system, providing the highest reaction rate enhancement (3.8×) and selectivity (92%) while maintaining excellent environmental credentials [8]. The enhanced performance in supercritical carbon dioxide results from improved molecular interactions between the solvent and reactive species, as demonstrated through in situ high-pressure Fourier transform infrared measurements [8].

The reaction kinetics follow a Langmuir-Hinshelwood mechanism, where the rate-determining step involves the formation of the Meisenheimer complex [5]. Quantitative structure-activity relationship studies reveal a strong correlation between reaction rates and the condensed local electrophilicity index of the substrate, enabling prediction of reaction rates for different trichloronitrobenzene derivatives [5].

Catalyst Design for Regioselective Substitution

Catalyst design represents a critical factor in achieving high regioselectivity in the amination process. The development of advanced catalyst systems focuses on optimizing activity, selectivity, and stability while minimizing environmental impact [9] [10].

Metal-Based Catalysts

Palladium-based catalysts demonstrate exceptional performance in regioselective amination reactions. Palladium on carbon (Pd/C) catalysts achieve activities of 0.85 mol/g·h with selectivities reaching 88% [11]. The catalyst design principles emphasize the importance of the coordination sphere around the zero-valent palladium centers, which directly influences activity, selectivity, and stability [12].

Nickel-based catalysts, particularly Ni/TiO2 systems, offer cost-effective alternatives with activities of 0.72 mol/g·h and selectivities of 85% [8]. These catalysts demonstrate superior stability with operational lifetimes exceeding 20 cycles, making them attractive for industrial applications.

Heterogeneous Catalyst Systems

Iron-based heterogeneous catalysts provide environmentally benign alternatives with excellent selectivity (90%) and extended stability (25 cycles) [13]. These systems utilize iron phthalocyanine and iron sulfate as active components, demonstrating compatibility with green solvent systems including water-ethanol mixtures [13].

Sulfur-containing catalysts represent the most advanced systems for industrial applications, achieving the highest activities (0.91 mol/g·h) and selectivities (94%) while maintaining exceptional stability over 30 reaction cycles [2] [4]. The superior performance results from optimized sulfur coordination environments that enhance both activity and selectivity.

Green Chemistry Approaches in Industrial Production

The implementation of green chemistry principles in 2,3-dichloro-6-nitroaniline production addresses environmental concerns while maintaining economic viability [14] [15]. Modern industrial processes incorporate multiple green chemistry principles to minimize environmental impact and enhance sustainability.

Process Intensification

Continuous flow microreactor technology represents a significant advancement in green synthesis methodology [16]. These systems achieve superior heat and mass transfer characteristics, enabling precise temperature control and reduced reaction times (0.5-2 hours) compared to traditional batch processes (6-12 hours) [2]. The microflow approach delivers yields of 88-96% with selectivities of 92-98%, representing substantial improvements over conventional methods [2].

Waste Minimization

Advanced synthesis routes achieve atom economy values exceeding 92%, compared to 65% for traditional methods [15]. The optimization focuses on reducing by-product formation through careful catalyst design and reaction condition optimization. Solvent recovery systems achieve recycling efficiencies above 95%, significantly reducing waste generation [2].

Energy Efficiency

Modern green synthesis approaches demonstrate 2-fold improvements in energy efficiency compared to traditional methods [15]. The implementation of continuous processes and optimized temperature profiles reduces energy consumption by 50-60% while maintaining product quality [16].

Table 3: Green Chemistry Metrics Comparison

| Metric | Traditional Process | Green Optimized Process | Improvement Factor |

|---|---|---|---|

| Atom Economy | 65% | 92% | 1.42× |

| Waste Generation | 100% baseline | 45% baseline | 2.20× reduction |

| Energy Consumption | 100% baseline | 50% baseline | 2.00× reduction |

| Solvent Recovery | 30% | 92% | 3.07× improvement |

| Overall Green Score | 4.1/10 | 8.8/10 | 2.15× improvement |

Sustainable Feedstock Utilization

The development of bio-based feedstock routes shows promising potential, with renewable feedstock incorporation increasing from 20% to 75% in optimized processes [15]. This represents a 3.75-fold improvement in renewable resource utilization, contributing significantly to overall sustainability metrics.

Catalyst Recycling and Recovery

Advanced catalyst recovery systems enable reuse of expensive metal catalysts for up to 30 cycles without significant activity loss [2]. This represents a substantial improvement in resource utilization efficiency and economic sustainability. The implementation of magnetic separation techniques and specialized support materials facilitates catalyst recovery and regeneration [17].

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard